molecular formula C19H16O6 B1195998 Psorospermin CAS No. 74045-97-9

Psorospermin

Cat. No. B1195998
CAS RN: 74045-97-9
M. Wt: 340.3 g/mol
InChI Key: BBNDPXOGORGETN-AUUYWEPGSA-N
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Description

Psorospermin is an organic heterotetracyclic compound that is 1,2-dihydro-6H-furo[2,3-c]xanthene substituted by a hydroxy group at position 10, a methoxy group at position 5 nad a 2-methyloxiran-2-yl group at position 2. It has a role as a plant metabolite and an antineoplastic agent. It is a member of xanthones, an organic heterotetracyclic compound and an epoxide.

Scientific Research Applications

Psorospermin's Role in Cancer Therapy

This compound, a natural product, demonstrates significant activity against drug-resistant leukemia lines and AIDS-related lymphoma. It achieves this by alkylating DNA through an epoxide-mediated electrophilic attack, significantly enhanced by topoisomerase II. The stereochemistry of this compound plays a crucial role in its effectiveness, with the (2′R,3′R) diastereomer exhibiting the most potent activity across various cell lines, including drug-resistant ones. This efficacy extends to its ability to slow tumor growth in vivo, as seen in a MiaPaCa pancreatic cancer model, where it performs comparably to gemcitabine and even better in combination with it (Fellows et al., 2005).

This compound and DNA Interaction

This compound's interaction with DNA is significant in its therapeutic action. It intercalates into DNA and alkylates the N7 of guanine, a process amplified 25-fold in the presence of topoisomerase II. This specific interaction at the topoisomerase II-DNA complex highlights its potential as a valuable probe for other topoisomerase poisons and offers structural insights for designing new classes of these agents (Kwok et al., 1998).

Mechanisms in Chemotherapy Resistance

This compound's mechanism in reversing chemotherapy resistance, particularly in multidrug-resistant cell lines, has been explored. It enhances intracellular retention of chemotherapeutic agents like doxorubicin in drug-resistant cells. This phenomenon is likely due to this compound's direct interaction with P-glycoprotein, a major contributor to drug resistance, without affecting the transcription or translation of the mdr1 gene or P-gp protein. Such insights are valuable for combining this compound with other chemotherapies in treating resistant cancers (Carey et al., 2008).

This compound's DNA Alkylation and Topoisomerase II Interaction

Further research into this compound reveals that its alkylation of DNA occurs prior to the topoisomerase II-mediated strand cleavage event, emphasizing its role in trapping a reversible topoisomerase II-DNA complex. These findings provide deeper insights into the mechanisms of topoisomerase II site-directed alkylation of DNA by this compound and its implications for designing more effective topoisomerase II poisons (Kwok & Hurley, 1998).

This compound's Cytotoxic Effects

This compound causes DNA strand breaks, abasic sites, and protein-DNA cross-links, contributing to its cytotoxicity and antineoplastic activity. These effects are likely due to the extensive loss of DNA bases and subsequent reactions between abasic sites and chromosomal proteins (Permana et al., 1994).

properties

CAS RN

74045-97-9

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

(2R)-10-hydroxy-5-methoxy-2-[(2R)-2-methyloxiran-2-yl]-1,2-dihydrofuro[2,3-c]xanthen-6-one

InChI

InChI=1S/C19H16O6/c1-19(8-23-19)14-6-10-12(24-14)7-13(22-2)15-16(21)9-4-3-5-11(20)17(9)25-18(10)15/h3-5,7,14,20H,6,8H2,1-2H3/t14-,19-/m1/s1

InChI Key

BBNDPXOGORGETN-AUUYWEPGSA-N

Isomeric SMILES

C[C@@]1(CO1)[C@H]2CC3=C4C(=C(C=C3O2)OC)C(=O)C5=C(O4)C(=CC=C5)O

SMILES

CC1(CO1)C2CC3=C4C(=C(C=C3O2)OC)C(=O)C5=C(O4)C(=CC=C5)O

Canonical SMILES

CC1(CO1)C2CC3=C4C(=C(C=C3O2)OC)C(=O)C5=C(O4)C(=CC=C5)O

synonyms

psorospermin
psorospermine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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